molecular formula C11H14O2S B13253676 3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid

3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid

Cat. No.: B13253676
M. Wt: 210.29 g/mol
InChI Key: NIUHCCZIOKFWPO-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a propanoic acid group. It is used primarily in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . This method is characterized by its high selectivity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of sulfur-containing heterocycles.

    Biology: The compound is used in the study of biological processes involving sulfur-containing compounds.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The benzothiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The propanoic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a benzothiophene ring and a propanoic acid group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanoic acid

InChI

InChI=1S/C11H14O2S/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h6-8H,1-5H2,(H,12,13)

InChI Key

NIUHCCZIOKFWPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC=C2)CCC(=O)O

Origin of Product

United States

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